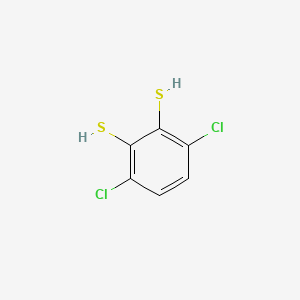

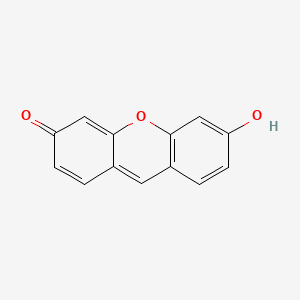

![molecular formula C19H21NO4 B1227083 N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)

N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Photoresponsive Polymers

Polymers derived from acrylamide derivatives, such as N-isopropylacrylamide copolymerized with various acrylamide derivatives, exhibit photoresponsive behavior. These polymers are soluble in cold water and demonstrate changes in hydrophobicity and lower critical solution temperatures (LCSTs) upon UV and visible light irradiation due to azobenzene unit isomerization. This property suggests potential applications in smart coatings or materials that respond to light stimuli (Akiyama & Tamaoki, 2004).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, certain acrylamide derivatives have shown significant inhibition effects on copper corrosion in nitric acid solutions, suggesting their utility in protecting metals from corrosive environments. This is evidenced by chemical and electrochemical methods, highlighting the potential of acrylamide derivatives in industrial applications to enhance the longevity of metal components (Abu-Rayyan et al., 2022).

Polymer Synthesis and Characterization

The synthesis of acrylamide derivatives, such as N-(2-bromo-4-methoxyphenyl)acrylamide, through methods like acylation indicates the versatility and efficiency of producing acrylamide-based polymers. These methodologies provide a foundation for developing novel materials with tailored properties for specific applications, ranging from industrial uses to potential biomedical applications, due to their high yield and environmental benignity (Jia-cheng, 2012).

Drug Delivery Systems

Acrylamide polymers have been explored for their tunable properties, such as thermoresponsiveness adjustable by pH and CO2 levels. This adaptability makes them suitable candidates for creating smart drug delivery systems that can respond to specific physiological conditions, thereby improving the efficacy and targeting of therapeutic agents (Jiang et al., 2014).

Electrophysiological Evaluations

Acrylamides have been synthesized and evaluated for their effects on outward potassium currents, specifically through their action on KCNQ2 potassium channels. This suggests potential applications in neurological research and therapy, especially in the context of conditions like migraine, where modulation of ion channels can provide therapeutic benefits (Wu et al., 2004).

properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H21NO4/c1-22-16-10-7-15(8-11-16)9-12-19(21)20-13-14-24-18-6-4-3-5-17(18)23-2/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |

InChI Key |

LAKMFTJKVYGEBL-FMIVXFBMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCCOC2=CC=CC=C2OC |

SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

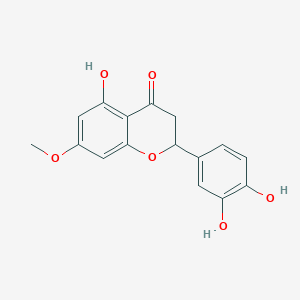

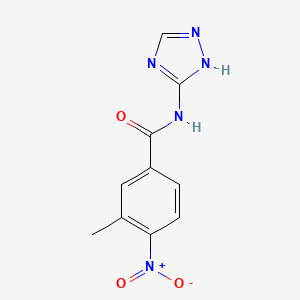

![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)

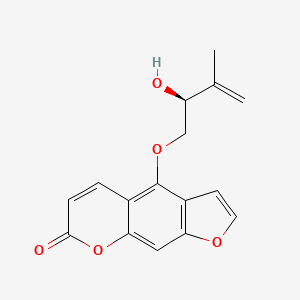

![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)

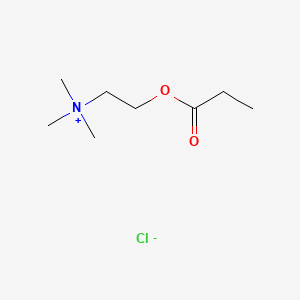

![3,5-Dimethoxy-4-methyl-7-[2-[2-(7-methylocta-3,5-dien-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1227006.png)

![9,10-Dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1227007.png)

![N-[3-[3-(1-piperidinylsulfonyl)anilino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1227010.png)

![4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B1227011.png)

![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)

![2,3-Dihydro-1,4-benzodioxin-3-carboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1227014.png)